molecular formula C14H17N3O3S B7458382 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone

2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone

Cat. No. B7458382
M. Wt: 307.37 g/mol
InChI Key: JISWUVAVBRBCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MSB" and is synthesized using a specific method that involves several steps. In

Mechanism of Action

The mechanism of action of 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inhibiting the activity of specific enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone has been shown to exhibit potent anti-tumor activity in various cancer cell lines. Additionally, this compound has also been shown to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for use in various material science applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its potent anti-tumor activity, which makes it an excellent candidate for use in cancer research. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone. One potential area of research is the development of more efficient synthesis methods for this compound, which could lead to its more widespread use in various fields. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new applications for it in various fields.

Synthesis Methods

The synthesis of 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone involves several steps. The first step is the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate, which leads to the formation of ethyl 2-(2-aminobenzimidazol-1-yl)acetate. The next step involves the reaction of this intermediate product with methylsulfonyl chloride, which leads to the formation of 2-(2-Methylsulfonylbenzimidazol-1-yl)acetic acid. The final step involves the reaction of this product with pyrrolidine and subsequent acidification to yield 2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone.

Scientific Research Applications

2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-tumor activity. Additionally, this compound has also been studied for its potential applications in the field of material science, where it has been shown to exhibit excellent thermal stability and mechanical properties.

properties

IUPAC Name

2-(2-methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-21(19,20)14-15-11-6-2-3-7-12(11)17(14)10-13(18)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISWUVAVBRBCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone

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